2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group and a dimethylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-(benzyloxy)benzohydrazide with 3,5-dimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the oxadiazole ring can produce corresponding amines.
Substitution: Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenyl rings.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antifungal agent.
Materials Science: Oxadiazoles are known for their electron-transporting properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound’s ability to interact with biological targets, such as enzymes, has been explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound has been shown to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazole: Lacks the dimethylphenyl group, which may affect its biological activity and electronic properties.
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole: Lacks the benzyloxy group, which may influence its solubility and reactivity.
2-Phenyl-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole: Lacks the benzyloxy group, potentially altering its interaction with biological targets.
Uniqueness
2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole is unique due to the presence of both the benzyloxy and dimethylphenyl groups
Properties
CAS No. |
923029-40-7 |
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Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H20N2O2/c1-16-12-17(2)14-20(13-16)23-25-24-22(27-23)19-8-10-21(11-9-19)26-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI Key |
HLJDLBOXGFHKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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